3-O-Methyldopa-4-sulfate

Vue d'ensemble

Description

3-O-Methyldopa-4-sulfate is a metabolite of the drug Levodopa, which is commonly used in the treatment of Parkinson’s disease. This compound is formed through the methylation of Levodopa by the enzyme catechol-O-methyltransferase, followed by sulfation. It is known for its role in the metabolic pathway of catecholamines and has been studied for its potential implications in various biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyldopa-4-sulfate typically involves the methylation of Levodopa using catechol-O-methyltransferase in the presence of the cofactor S-adenosyl methionine. This is followed by a sulfation reaction, where the methylated product is treated with a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant catechol-O-methyltransferase and optimized sulfation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-O-Methyldopa-4-sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidative products.

Reduction: It can be reduced back to its parent compound, Levodopa, under specific conditions.

Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidative derivatives.

Reduction: Levodopa and its derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biomarker in Neuroblastoma

Recent studies have highlighted the potential of 3-O-methyldopa as a prognostic biomarker in neuroblastoma, a common pediatric cancer.

- Study Overview : A comprehensive metabolomics analysis was conducted on plasma samples from neuroblastoma patients, revealing that 3-O-methyldopa levels were significantly altered in those with metastatic disease compared to healthy controls. In particular, high levels of this metabolite were associated with worse prognostic outcomes in patients with stage M tumors, indicating its potential utility in patient stratification and monitoring disease progression .

- Methodology : The analysis utilized untargeted liquid chromatography-high-resolution mass spectrometry (LC-HRMS) followed by targeted validation using LC-MS/MS. The results demonstrated that 3-O-methyldopa could be included in diagnostic panels for better risk assessment .

| Parameter | Findings |

|---|---|

| Sample Size | 172 neuroblastoma patients |

| Prognostic Association | High levels linked to poor outcomes |

| Method Used | LC-HRMS and LC-MS/MS |

Management of Hypertension

3-O-Methyldopa is primarily known for its role in managing hypertension through its parent compound, methyldopa.

- Mechanism of Action : Methyldopa acts as a centrally acting alpha-2 adrenergic agonist. Its antihypertensive effects are mediated by its active metabolite, alpha-methylnorepinephrine, which reduces sympathetic outflow and lowers blood pressure .

- Clinical Efficacy : A meta-analysis of randomized controlled trials showed that methyldopa significantly lowers systolic and diastolic blood pressure compared to placebo, making it a viable option for treating hypertension, especially in developing countries where cost is a concern .

| Study Characteristics | Results |

|---|---|

| Number of Trials | 12 trials (N=595) |

| Blood Pressure Reduction | Systolic: 13 mmHg; Diastolic: 8 mmHg |

| Common Dosage Range | 500-2250 mg daily |

Neuroprotective Effects

Research has also indicated that 3-O-methyldopa may have neuroprotective properties, particularly concerning dopaminergic neurons.

- Research Findings : A study investigated the effects of 3-O-methyldopa on the uptake and metabolism of L-DOPA in astrocytes. The findings suggested that while L-DOPA has neuroprotective effects through astrocytes, 3-O-methyldopa competes with L-DOPA for uptake, potentially diminishing its neuroprotective benefits .

- Experimental Design : Primary cultured mesencephalic neurons and striatal astrocytes were treated with varying concentrations of methyl-L-DOPA and 3-O-methyldopa to assess changes in neuronal survival and metabolic activity .

| Experimental Conditions | Outcomes Observed |

|---|---|

| Cell Types Used | Mesencephalic neurons; Striatal astrocytes |

| Treatment Concentrations | Methyl-L-DOPA (25 µM), 3-O-methyldopa (10 or 100 µM) |

| Key Observations | Competing effects on L-DOPA metabolism |

Mécanisme D'action

3-O-Methyldopa-4-sulfate exerts its effects primarily through its interaction with catecholamine metabolic pathways. It is formed from Levodopa by the action of catechol-O-methyltransferase and subsequently sulfated. This compound can influence the levels of neurotransmitters such as dopamine by acting as a competitive inhibitor of enzymes involved in their metabolism. The molecular targets include catechol-O-methyltransferase and sulfotransferases, which play crucial roles in the regulation of catecholamine levels in the brain .

Comparaison Avec Des Composés Similaires

3-O-Methyldopa: A direct precursor in the metabolic pathway of 3-O-Methyldopa-4-sulfate.

Levodopa: The parent compound from which this compound is derived.

3,4-Dihydroxyphenylacetone: Another metabolite in the catecholamine metabolic pathway

Uniqueness: this compound is unique due to its dual modification (methylation and sulfation) which significantly alters its chemical properties and biological activity compared to its parent compound, Levodopa. This dual modification allows it to serve as a more stable biomarker and provides distinct interactions with metabolic enzymes .

Activité Biologique

3-O-Methyldopa-4-sulfate is a significant metabolite of Levodopa, a well-known medication used primarily in the treatment of Parkinson's disease. This compound plays a crucial role in the metabolic pathways of catecholamines and has garnered attention for its potential biological activities and implications in various neurological conditions.

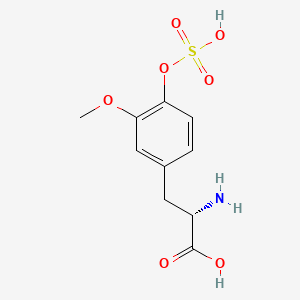

Chemical Structure and Formation

This compound is formed through the methylation of Levodopa by the enzyme catechol-O-methyltransferase, followed by sulfation. Its unique structure, characterized by dual modifications (methylation and sulfation), enhances its stability as a biomarker and alters its interactions with metabolic enzymes compared to its parent compound, Levodopa.

The biological activity of this compound is primarily linked to its interaction with catecholamine metabolic pathways. It acts as a competitive inhibitor of catechol-O-methyltransferase and sulfotransferases, which are vital in regulating neurotransmitter levels in the brain. This inhibition can influence dopamine metabolism, potentially affecting neurological functions and conditions .

Neurotransmitter Regulation

This compound's role in neurotransmitter metabolism suggests it may be involved in modulating symptoms associated with Parkinson's disease. Its ability to alter dopamine levels could have therapeutic implications, particularly in managing motor symptoms and other neurological manifestations.

Biomarker Potential

Research indicates that this compound may serve as a biomarker for certain neurological disorders. Its presence and concentration can provide insights into the metabolic state of patients with conditions like Parkinson's disease, aiding in diagnosis and monitoring treatment efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption: Following oral administration, it reaches peak plasma concentrations within several hours.

- Distribution: The compound is lipid-soluble, allowing it to cross the blood-brain barrier effectively.

- Metabolism: It undergoes extensive hepatic metabolism, primarily forming sulfate conjugates.

- Elimination: The compound is eliminated through renal pathways, with varying half-lives reported in different studies .

Case Studies and Research Findings

Several studies have explored the implications of this compound in clinical settings:

-

Study on Parkinson’s Disease:

A study evaluating patients with Parkinson's disease found that higher levels of this compound correlated with improved motor function scores. This suggests a potential therapeutic benefit or biomarker utility in tracking disease progression. -

Hypertension Management:

Although primarily associated with Levodopa, methyldopa (the parent compound) has been studied for its antihypertensive effects. Research indicates that metabolites like this compound may contribute to these effects through central nervous system mechanisms .

Comparative Analysis

| Compound | Role/Function | Unique Features |

|---|---|---|

| Levodopa | Precursor for dopamine synthesis | Primary treatment for Parkinson's disease |

| 3-O-Methyldopa | Active metabolite influencing CNS activity | Methylated form with distinct pharmacological properties |

| This compound | Inhibitor of catecholamine metabolism | Stable biomarker; dual modification enhances activity |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3-methoxy-4-sulfooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO7S/c1-17-9-5-6(4-7(11)10(12)13)2-3-8(9)18-19(14,15)16/h2-3,5,7H,4,11H2,1H3,(H,12,13)(H,14,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMSDJKDKVRCSI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391393-86-4 | |

| Record name | 3-O-Methyldopa-4-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391393864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-METHYLDOPA-4-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0Z6V86DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.